N-(4-hydroxyphenyl)morpholine-3-carboxamide
Description
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)morpholine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O3/c14-9-3-1-8(2-4-9)13-11(15)10-7-16-6-5-12-10/h1-4,10,12,14H,5-7H2,(H,13,15) |
InChI Key |
IUNYNSFKUALWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Yield Optimization
Yields for this method range from 45% to 68% , depending on the steric and electronic properties of the amine. Bulky amines (e.g., nortropinone) result in lower yields (~47%), while simpler amines (e.g., diethylamine) achieve ~52–68%.
Palladium-Catalyzed Carbonylative Coupling
Reaction Design
This approach employs palladium catalysts (e.g., Pd(OAc)₂/PPh₃) under carbon monoxide (CO) pressure to couple morpholine-3-carbonyl precursors with 4-hydroxyphenylamine. The reaction proceeds via oxidative addition of CO to Pd, followed by migratory insertion and reductive elimination to form the carboxamide bond.
Typical Conditions :
Performance Metrics
Reported yields for analogous carboxamides range from 40% to 92% , with higher yields observed for electron-rich aromatic amines. For N-(4-hydroxyphenyl)morpholine-3-carboxamide, yields are estimated at 65–75% under optimized conditions.
Multi-Step Synthesis via Nitro Intermediate
Hydrogenation of Nitro Precursors
A patent-pending method involves synthesizing 4-(4-nitrophenyl)-3-morpholinone followed by catalytic hydrogenation to reduce the nitro group to an amine. The intermediate is then reacted with 4-hydroxyphenyl derivatives to form the target compound.
Hydrogenation Protocol :
Post-Hydrogenation Functionalization
The amine intermediate undergoes acylative coupling with morpholine-3-carbonyl chloride in dichloromethane (DCM) or THF, with yields of 70–85% .
Purification and Crystallization Techniques
Solvent-Based Recrystallization
Post-synthesis purification often involves recrystallization from mixed solvents (e.g., methanol/water or methyl isobutyl ketone/water). For example, dissolving the crude product in hot DMF followed by gradual water addition yields high-purity crystals.
Optimized Crystallization Parameters :
| Solvent System | Temperature Range | Purity (%) |
|---|---|---|
| DMF/water | 0–5°C | ≥99 |
| MIBK/water | 25–50°C | 98–99 |
Chromatographic Methods
Flash column chromatography (silica gel, eluent: ethyl acetate/hexane) is employed for intermediates, achieving purities >95%.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Ring-Opening Amidation | 45–68 | 90–95 | Moderate | High |
| Carbonylative Coupling | 65–75 | 95–99 | High | Moderate |
| Multi-Step Synthesis | 70–85 | ≥99 | Low | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)morpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-hydroxyphenyl)morpholine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)morpholine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This interaction can lead to various biological effects, depending on the enzyme targeted . The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)maleimide (Compound 13)
- Structure : Maleimide ring instead of morpholine.
- Activity : Exhibits MGL inhibition (IC₅₀ = 12.9 µM) with selectivity over FAAH (100–300×) .
- Key Difference : The maleimide’s electron-deficient double bond enhances reactivity in thiol-ene click reactions, but synthetic mischaracterization risks exist, as seen in erroneous azo compound synthesis .
3-Morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium Chloride
- Structure: Phenothiazinium core with morpholine and carboxyphenyl substituents.
- Application: Potential use in photodynamic therapy due to phenothiazinium’s light-absorbing properties .
Table 1: Heterocycle Comparison
Morpholine Carboxamide Derivatives
N-[3-Chloro-4-(4-Chloro-2-Hydroxyphenoxy)phenyl]morpholine-4-carboxamide (JP1)
- Structure: Morpholine-4-carboxamide with chloro and hydroxyphenoxy substituents.
- Key Difference: Carboxamide at position 4 (vs.
N-(3-Nitrophenyl)morpholine-4-carboxamide
Table 2: Morpholine Carboxamide Derivatives
(E)-N-(erythro-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-3-(4-hydroxyphenyl)acrylamide
OMDM2 ((R)-N-(1-(4-hydroxyphenyl)-2-hydroxyethyl)oleamide)
- Structure : Oleic acid-derived amide with 4-hydroxyphenyl.
- Application: Endocannabinoid system modulation .
Biological Activity
N-(4-hydroxyphenyl)morpholine-3-carboxamide is an organic compound that has garnered interest due to its significant biological activities, particularly as an analgesic and anti-inflammatory agent. This article delves into the compound's pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C_{12}H_{15}N_{2}O_{3} and a molecular weight of 218.24 g/mol. The compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom, along with a carboxamide functional group linked to a para-hydroxyphenyl moiety. This unique structure suggests potential interactions with various biological targets involved in pain pathways and inflammation processes.
Analgesic and Anti-inflammatory Properties
Research indicates that this compound exhibits notable analgesic properties. Its structural similarity to traditional analgesics allows it to interact with pain pathways effectively while potentially minimizing hepatotoxicity, a common side effect associated with many conventional analgesics like acetaminophen.
Mechanism of Action:
- The compound may modulate pain pathways by interacting with specific receptors involved in nociception.
- It is hypothesized that it could engage with cyclooxygenase (COX) enzymes or cannabinoid receptors, although further mechanistic studies are necessary to confirm these interactions.
Comparative Analysis with Other Compounds
A comparison of this compound with structurally similar compounds reveals its unique advantages:
| Compound Name | Structure | Key Features |
|---|---|---|
| Acetaminophen | Acetaminophen | Widely used analgesic; hepatotoxicity concerns. |
| N-(3,5-Dimethylphenyl)-2-(4-hydroxyphenyl)acetamide | Dimethylphenyl | Non-hepatotoxic analog; retains analgesic properties. |
| N-(4-hydroxyphenyl)-morpholine | Morpholine | Lacks carboxamide group; different pharmacological profile. |
This table highlights how this compound stands out due to its combination of morpholine structure and para-hydroxy substitution, which may enhance therapeutic benefits while reducing side effects compared to traditional analgesics.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Direct Amidation : Utilizing morpholine derivatives and para-hydroxybenzoic acid.
- Refluxing Techniques : Involving the reaction of substituted phenols with morpholine in the presence of coupling agents.
- Green Chemistry Approaches : Employing environmentally friendly solvents and catalysts to enhance yield and reduce waste.
These methods facilitate the efficient production of this compound and its analogs, paving the way for further research into their biological activities.
Preclinical Studies
Recent studies have demonstrated the pharmacological profile of related compounds that exhibit anxiolytic-like effects without causing significant motor impairment. For instance, a derivative similar to this compound showed promise in reducing anxiety-related behaviors in animal models while maintaining safety profiles concerning motor coordination .
Antibacterial Activity
While primarily noted for its analgesic properties, there are indications that derivatives of this compound may also exhibit antibacterial activity. Research on related carboxamide derivatives has revealed moderate antibacterial effects against various Gram-positive and Gram-negative bacteria, suggesting a broader therapeutic potential beyond pain management .
Q & A
Q. Basic
- NMR : H and C NMR confirm the presence of the hydroxyphenyl proton (δ 6.5–7.5 ppm) and morpholine carboxamide carbonyl (δ 165–170 ppm). H-N HMBC can verify amide bond connectivity .
- IR : Look for N–H stretching (3250–3350 cm) and C=O absorption (1640–1680 cm) .
- X-ray crystallography : Resolve conformation of the morpholine ring (chair or boat) and hydrogen-bonding patterns, as seen in analogous morpholine carboxamides .
How can researchers design initial biological activity screens for this compound?
Basic
Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases or hydrolases (e.g., COX-2) using fluorometric or colorimetric substrates. Adjust assay pH to 7.4 to mimic physiological conditions .
- Antimicrobial activity : Use microdilution methods (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC calculations .
What strategies resolve contradictory bioactivity data across studies (e.g., varying IC50_{50}50 values)?
Advanced
Contradictions may arise from:
- Metabolic instability : Assess biotransformation pathways (e.g., glucuronidation or oxidative O-de-ethylation) using liver microsomes or HPLC-MS metabolite profiling .
- Solubility effects : Use co-solvents (DMSO ≤1%) or surfactants (e.g., Tween-80) to ensure consistent compound dispersion .
- Target specificity : Perform competitive binding assays or CRISPR-edited cell lines to confirm on-target effects .
How can computational modeling guide the optimization of this compound’s pharmacokinetics?
Q. Advanced
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like kinases or GPCRs. Focus on hydrogen bonds between the morpholine oxygen and catalytic residues .
- ADMET prediction : Calculate logP (2.5–3.5 for optimal permeability) and polar surface area (<140 Ų) using SwissADME. Adjust substituents (e.g., methoxy groups) to reduce CYP450 metabolism .
What are the challenges in elucidating the compound’s solid-state structure, and how can they be addressed?
Q. Advanced
- Polymorphism : Screen crystallization conditions (e.g., ethanol/water mixtures) to isolate stable polymorphs .
- Hydrogen-bonding networks : Use single-crystal X-ray diffraction to map N–H⋯O interactions, which influence solubility and stability. Compare with morpholine-4-carboxamide derivatives for conformational insights .
How do substituent modifications on the hydroxyphenyl or morpholine rings affect biological activity?
Q. Advanced
- Hydroxyphenyl group : Fluorination at the 3-position (analogous to ) enhances metabolic stability but may reduce solubility. Methylation at the 2-position increases lipophilicity, improving blood-brain barrier penetration .
- Morpholine ring : Sulfonyl substitution (e.g., 4-methanesulfonyl) boosts enzyme inhibition potency by enhancing electrostatic interactions with catalytic sites .
What analytical techniques validate purity (>98%) for in vivo studies?
Q. Advanced
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Ensure retention time consistency and absence of secondary peaks .
- LC-MS : Confirm molecular ion ([M+H]) and rule out impurities via high-resolution mass accuracy (≤5 ppm error) .
How can researchers address discrepancies in cytotoxicity data between 2D cell cultures and 3D organoid models?
Q. Advanced
- 3D model optimization : Use Matrigel-embedded organoids to mimic tumor microenvironments. Adjust oxygen levels (5% O) and nutrient gradients .
- Drug penetration analysis : Track compound distribution in organoids via fluorescent analogs or MALDI imaging .
What are the key considerations for scaling up synthesis without compromising yield or purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
